molecular formula C13H25NO B15193622 Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- CAS No. 68489-00-9

Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-

Cat. No.: B15193622
CAS No.: 68489-00-9
M. Wt: 211.34 g/mol
InChI Key: VUNOFAIHSALQQH-GRYCIOLGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- involves the reaction of cyclohexanecarboxylic acid with N-ethyl-5-methyl-2-(1-methylethyl)amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while reduction may produce cyclohexanemethanol derivatives .

Scientific Research Applications

Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- has a wide range of scientific research applications, including:

Mechanism of Action

The cooling effect of Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- is primarily due to its interaction with the transient receptor potential melastatin 8 (TRPM8) ion channel. This interaction triggers a sensation of coolness by activating the TRPM8 receptors, which are responsible for detecting cold temperatures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- is unique due to its specific stereochemistry, which contributes to its distinct cooling sensation and stability under various conditions. Unlike menthol, it does not have a strong odor, making it more suitable for applications where odor neutrality is desired .

Properties

CAS No.

68489-00-9

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

(1R,2S,5R)-N-ethyl-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide

InChI

InChI=1S/C13H25NO/c1-5-14-13(15)12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3,(H,14,15)/t10-,11+,12-/m1/s1

InChI Key

VUNOFAIHSALQQH-GRYCIOLGSA-N

Isomeric SMILES

CCNC(=O)[C@@H]1C[C@@H](CC[C@H]1C(C)C)C

Canonical SMILES

CCNC(=O)C1CC(CCC1C(C)C)C

Origin of Product

United States

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